molecular formula C22H33N5O3 B2383927 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide CAS No. 2034534-83-1

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide

Cat. No.: B2383927
CAS No.: 2034534-83-1
M. Wt: 415.538
InChI Key: VBRQNHQQSMVCFU-UHFFFAOYSA-N
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Description

This compound is a derivative of naphthyridine, which is a nitrogen-containing heterocyclic compound, and piperazine, a common moiety in many pharmaceuticals. The tert-butoxy and hydroxypropyl groups attached to the piperazine ring could potentially enhance its solubility and modify its biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a suitably protected piperazine derivative with a naphthyridine derivative. The exact synthetic route would depend on the available starting materials and the required conditions for each step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthyridine ring system, a piperazine ring, and various substituents. The exact 3D conformation would depend on the rotation around single bonds and the preferred conformations of the rings .


Chemical Reactions Analysis

As a naphthyridine and piperazine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could be alkylated, acylated, or sulfonated, while the naphthyridine ring could undergo electrophilic substitution or metal-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butoxy and hydroxypropyl groups could enhance its solubility in polar solvents, while the aromatic naphthyridine ring could contribute to its stability and rigidity .

Scientific Research Applications

Structural Analysis and Crystallography

The structure and crystallography of compounds similar to N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide have been extensively studied, providing insights into their molecular configurations and potential interactions. For instance, the analysis of enoxacin trihydrate, a compound with a related structure, revealed the formation of zwitterions that are hydrogen-bonded in a head-to-tail manner, indicating potential for similar behaviors in related compounds (Parvez et al., 2004).

Synthesis and Characterization

The synthesis and characterization of related compounds have been documented, providing a framework for understanding the chemical properties and reactivities of such molecules. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with structural similarities, has been reported, highlighting methods for synthesizing complex molecules with piperazine components (Sanjeevarayappa et al., 2015).

Biological Activities

Research into the biological activities of related compounds has revealed their potential applications in medicinal chemistry. The study of compounds such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides has shown promising results as PET tracers of serotonin 5-HT(1A) receptors, indicating potential applications in neuroimaging and the study of neuropsychiatric disorders (García et al., 2014).

Photoluminescence Properties

The photoluminescence properties of related compounds have been explored, suggesting applications in materials science and sensor development. For instance, the synthesis and study of water-soluble naphthalimides fluorescent probes, derived from piperazine-containing compounds, have demonstrated significant increases in fluorescent intensity under specific conditions, opening avenues for their use in sensing applications (Xiang-feng & Yuan-yuan, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Many piperazine derivatives are known to interact with G protein-coupled receptors, ion channels, or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. It could also be interesting to investigate its interactions with various biological targets and its potential applications in medicinal chemistry .

Properties

IUPAC Name

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-1,8-naphthyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O3/c1-22(2,3)30-16-18(28)15-27-13-11-26(12-14-27)10-9-24-21(29)19-7-6-17-5-4-8-23-20(17)25-19/h4-8,18,28H,9-16H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRQNHQQSMVCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=NC3=C(C=CC=N3)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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